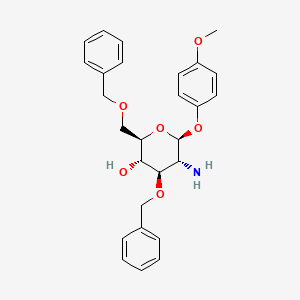

4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside (MPADBG) is a compound that has been studied for its potential applications in various scientific fields. This compound is a derivative of glucose and is derived from the reaction of 4-methoxyphenyl-2-amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside and the enzyme β-glucosidase. MPADBG has been studied for its potential in drug development, biochemistry, and physiology.

Scientific Research Applications

Synthesis of Hyaluronic Acid-related Structures

The compound 4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is utilized in the synthesis of various saccharides related to hyaluronic acid. For instance, researchers synthesized different structural elements of hyaluronic acid using this compound as a key intermediate (Slaghek et al., 1994). These synthesized saccharides can contribute to understanding and potentially manipulating the properties of hyaluronic acid, which is significant in various biomedical applications.

Development of Glycosyl Acceptors

The compound has been used in the synthesis of glycosyl acceptors, which are crucial in the construction of glycosidic bonds in carbohydrate chemistry. A study demonstrated the regioselective benzylation of this compound under specific conditions to produce various glycosyl acceptors (Robina et al., 1996). These acceptors are essential for the synthesis of complex carbohydrates, which have wide-ranging applications in drug development and biological studies.

Derivative Formation for Medicinal Chemistry

This compound is also used in forming derivatives that are potential intermediates for developing new drugs or studying biological systems. For instance, its derivatives have been synthesized for potential use in creating new molecular entities in medicinal chemistry (Ren et al., 2007). Such research is fundamental in drug discovery processes, particularly in the realm of antibiotics and anticancer drugs.

Antioxidant Properties in Wheat Germ

In a different context, similar compounds have been identified with antioxidant properties in wheat germ. These findings are relevant in the study of natural antioxidants, which are important in food science and nutrition (Zhokhov et al., 2009). While not directly related to 4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside, such research highlights the broader significance of similar compounds in scientific studies.

properties

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO6/c1-30-21-12-14-22(15-13-21)33-27-24(28)26(32-17-20-10-6-3-7-11-20)25(29)23(34-27)18-31-16-19-8-4-2-5-9-19/h2-15,23-27,29H,16-18,28H2,1H3/t23-,24-,25-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPWFVXGRBQWGQ-RFNQJFSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659753 |

Source

|

| Record name | 4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside | |

CAS RN |

1272755-07-3 |

Source

|

| Record name | 4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-4-[(2-hydroxyethyl)amino]phenol](/img/structure/B581689.png)

![(Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate](/img/structure/B581700.png)